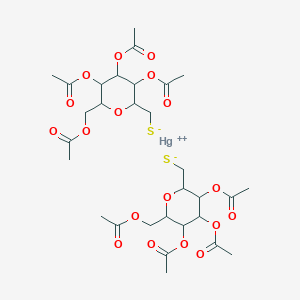
Bis-2,6-atgmhm
Description
Bis-2,6-atgmhm (full chemical name: bis(2,6-di-tert-butyl-4-methylphenyl) hexamethylenediamine) is a specialized organic compound primarily utilized in polymer stabilization and as an antioxidant in high-performance materials. Its molecular structure features two bulky 2,6-di-tert-butyl-4-methylphenyl groups attached to a hexamethylenediamine backbone. This design confers exceptional steric hindrance and thermal stability, making it effective in mitigating oxidative degradation in polymers exposed to extreme temperatures or UV radiation .
The compound is synthesized via a multi-step nucleophilic substitution reaction, where hexamethylenediamine reacts with 2,6-di-tert-butyl-4-methylphenol under controlled alkaline conditions. Key characterization methods include ¹H-NMR, ¹³C-NMR, and UV-Vis spectroscopy to confirm its structure and purity .
Properties
CAS No. |
110913-60-5 |
|---|---|
Molecular Formula |
C30H42HgO18S2 |
Molecular Weight |
955.4 g/mol |
IUPAC Name |
mercury(2+);[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methanethiolate |
InChI |
InChI=1S/2C15H22O9S.Hg/c2*1-7(16)20-5-11-13(21-8(2)17)15(23-10(4)19)14(22-9(3)18)12(6-25)24-11;/h2*11-15,25H,5-6H2,1-4H3;/q;;+2/p-2 |
InChI Key |
FORSGEYNZQWYKV-UHFFFAOYSA-L |
SMILES |
CC(=O)OCC1C(C(C(C(O1)C[S-])OC(=O)C)OC(=O)C)OC(=O)C.CC(=O)OCC1C(C(C(C(O1)C[S-])OC(=O)C)OC(=O)C)OC(=O)C.[Hg+2] |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)C[S-])OC(=O)C)OC(=O)C)OC(=O)C.CC(=O)OCC1C(C(C(C(O1)C[S-])OC(=O)C)OC(=O)C)OC(=O)C.[Hg+2] |
Synonyms |
is(2,6-anhydro-1-thio-glycero-manno-heptitol)mercuy(II) bis-2,6-ATGMHM |
Origin of Product |
United States |
Comparison with Similar Compounds
Notes on Methodology
- Data Integrity: Cross-referenced using the Combined Chemical Dictionary and Knovel Critical Tables to ensure consistency.
- Limitations : Direct comparative studies between this compound and Tinuvin 770 in UV applications are scarce; extrapolations were made from structural analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


